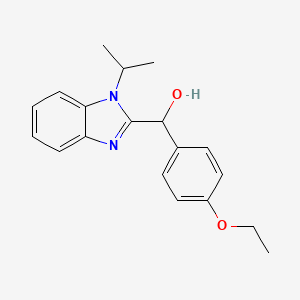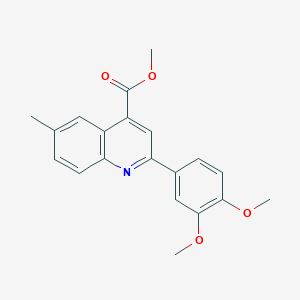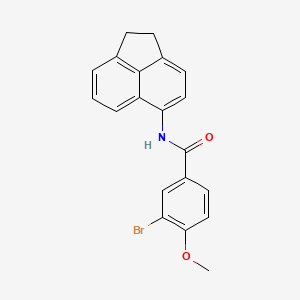![molecular formula C22H27NO2S B6102241 {3-(2-phenylethyl)-1-[(phenylthio)acetyl]-3-piperidinyl}methanol](/img/structure/B6102241.png)
{3-(2-phenylethyl)-1-[(phenylthio)acetyl]-3-piperidinyl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{3-(2-phenylethyl)-1-[(phenylthio)acetyl]-3-piperidinyl}methanol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as PMPS, and it has been found to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields. In
科学研究应用
PMPS has been studied for its potential applications in a number of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, PMPS has been found to have an affinity for the sigma-1 receptor, which is involved in a number of cellular processes related to neuroprotection and neuroplasticity. PMPS has also been studied for its potential use as an antipsychotic drug, as it has been found to have a similar mechanism of action to other antipsychotic drugs such as haloperidol.
作用机制
PMPS is believed to act as a sigma-1 receptor agonist, which means that it binds to and activates this receptor. The sigma-1 receptor is involved in a number of cellular processes, including calcium signaling, protein folding, and lipid metabolism. By activating this receptor, PMPS may have a number of effects on cellular function and signaling pathways.
Biochemical and Physiological Effects:
PMPS has been found to have a number of biochemical and physiological effects in both in vitro and in vivo studies. In vitro, PMPS has been found to increase the release of acetylcholine and dopamine in rat brain slices, suggesting that it may have a role in regulating neurotransmitter release. In vivo, PMPS has been found to have antipsychotic effects in animal models of schizophrenia, as well as neuroprotective effects in models of Parkinson's disease and stroke.
实验室实验的优点和局限性
One of the main advantages of PMPS is its high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the function of this receptor in cellular and animal models. However, one limitation of PMPS is that it has relatively low water solubility, which can make it difficult to use in certain experimental conditions. Additionally, PMPS has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet well understood.
未来方向
There are several potential future directions for research on PMPS. One area of interest is the development of more water-soluble analogs of PMPS that can be used in a wider range of experimental conditions. Additionally, further studies are needed to understand the safety and efficacy of PMPS in humans, particularly in the context of its potential use as an antipsychotic drug. Finally, there is also interest in exploring the potential use of PMPS in other areas of research, such as cancer biology and immunology, where the sigma-1 receptor has been implicated in a variety of cellular processes.
合成方法
The synthesis of PMPS involves a multi-step process that begins with the reaction of 2-phenylethylamine with thioacetic acid. This reaction produces 2-phenylethylthioacetamide, which is then reacted with piperidine to form the piperidine-thioamide intermediate. Finally, the intermediate is reacted with formaldehyde to produce PMPS. The synthesis of PMPS has been optimized over the years, and there are now several different methods for producing this compound with high yield and purity.
属性
IUPAC Name |
1-[3-(hydroxymethyl)-3-(2-phenylethyl)piperidin-1-yl]-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2S/c24-18-22(14-12-19-8-3-1-4-9-19)13-7-15-23(17-22)21(25)16-26-20-10-5-2-6-11-20/h1-6,8-11,24H,7,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJGJAAXOWYKCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSC2=CC=CC=C2)(CCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B6102171.png)

![(1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinyl)(4-phenoxyphenyl)methanone](/img/structure/B6102196.png)
![6-(4-fluorophenyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6102203.png)
![3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B6102204.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B6102214.png)
![4-[3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6-yl]phenol](/img/structure/B6102215.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-(3-thienyl)acetamide](/img/structure/B6102220.png)

![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6102232.png)
![N-[1-{[2-(2,4-dihydroxy-3,6-dimethylbenzylidene)hydrazino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B6102238.png)
![4-({[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B6102247.png)

![5-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6102260.png)